Jectofer

描述

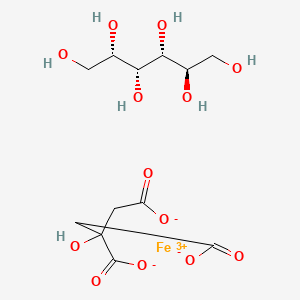

Jectofer is a medication used to treat iron deficiency anemia and replenish storage iron . It is also used when oral iron produces gastrointestinal intolerance or when intestinal malabsorption may occur . The generic name for Jectofer is Iron-Sorbitol-Citric Acid Complex .

Synthesis Analysis

Jectofer, also known as Iron-Sorbitol-Citric Acid Complex, is a low molecular weight compound . It is rapidly absorbed from the injection site and is stable in tissue fluids . Most of the injected dose is absorbed directly into the blood circulation and, to a lesser extent, via lymphatics .Molecular Structure Analysis

The molecular formula of Jectofer is C12H19FeO13 . It is also known as Iron sorbitex, Iron sorbitex., 1338-16-5, 62765-90-6, Iron sorbitol citrate, Yectofer .Chemical Reactions Analysis

Jectofer is rapidly absorbed from the injection site and is stable in tissue fluids . A proportion of the absorbed complex immediately gives up its iron directly to transferrin in the plasma and thus is available for marrow utilization and hemoglobin synthesis without intermediate metabolism .Physical And Chemical Properties Analysis

Jectofer has a molecular weight of 427.12 g/mol . It has a Hydrogen Bond Donor Count of 7 and a Hydrogen Bond Acceptor Count of 13 . It also has a Rotatable Bond Count of 7 .科学研究应用

Iron(III) Ion Adsorption

Jectofer, an iron(III)–sorbitol–citric acid complex, has been used in research exploring its adsorption capabilities, particularly through different forms of chitosan. These studies reveal that chitosan powder demonstrates a high sorption capacity for iron(III) ions in Jectofer solutions, simulating conditions of excess iron(III) in biological systems. This research is pivotal in understanding how to manage excess iron in medical and environmental contexts (Burke, Yilmaz, Hasirci, & Yılmaz, 2002).

Distribution in Rheumatoid Arthritis Patients

Jectofer tagged with Fe59 isotopes was studied in patients with rheumatoid arthritis and healthy subjects to observe its distribution and utilization. Both groups showed similar erythrocyte utilization rates, suggesting that patients with rheumatoid arthritis can effectively utilize Jectofer, albeit less than those with iron deficiency. This study provides insight into the distribution and utilization of Jectofer in different physiological conditions (Strandberg, 1965).

Iron Labeling for Autophagy Research

Jectofer has been instrumental in studying autophagy in rat liver. Research utilizing Jectofer and glucagon treatments revealed alterations in the sedimentation velocity and mechanical fragility of acid phosphatase bearing particles. This study sheds light on the potential of iron labeling in identifying cellular structures like telolysosomes, autophagosomes, and autolysosomes, which are crucial for understanding autophagic processes (Deter, 1975).

Lysosomal Function Studies

In experiments designed to assess lysosomal functions, Jectofer was used to study the uptake and concentration in juxtaglomerular cell granules. The findings suggested that these granules do not significantly function as lysosomes, challenging previous assumptions and contributing to a deeper understanding of renal physiology (Cantin, Veilleux, & Desormeaux, 1977).

Iron Overload Studies in Rat Liver

Jectofer has been used to create conditions of iron overload in rat liver, allowing for detailed electron microscopic studies. These investigations havehelped understand the cellular response to iron overload, including the distribution and effects of ferritin-like granules in different cell types. This research provides significant insights into iron metabolism and storage in the liver under conditions of excessive iron, which is critical for understanding various iron-related disorders (Hultcrantz & Arborgh, 1978).

Antitumor Properties

Jectofer, or Ferric-sorbitol-citrate, has shown specific antitumor effects, making it a subject of interest in cancer treatment research. Its ability to control tumor cell growth by affecting cellular iron metabolism positions it as a potential new substance for antitumor applications. This research area is crucial for developing innovative cancer therapies (Poljak-Blaži, Vidović, Rapić, & Skåre, 2002).

Iron Mobilization in Rat Liver

Further studies on iron overload in rat liver with Jectofer injections focused on the release of iron, particularly in Kupffer and parenchymal cells. The research highlighted the role of lysosomes in iron mobilization and the relationship between cellular structures and iron content. This is significant for understanding the mechanisms of iron release and management in hepatic cells (Hultcrantz, Arborgh, Wroblewski, & Ericsson, 1980).

安全和危害

Jectofer should not be used in excessive doses in pregnant women . It should not be used together with antacids, milk, dairy products, eggs, tea, tetracycline, phosphates, and calcium salts . Care should be taken for possible hidden gastrointestinal bleeding . As with any medication, there are potential side effects to consider when using Jectofer .

属性

IUPAC Name |

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.C6H14O6.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-12H,1-2H2;/q;;+3/p-3/t;3-,4+,5-,6-;/m.1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDUPUMWHYAJOR-SADXPQEKSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FeO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928274 | |

| Record name | Iron(3+) 2-hydroxypropane-1,2,3-tricarboxylate--hexitol (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

1.17-1.19 at 20 °C | |

| Record name | IRON SORBITOL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Jectofer | |

Color/Form |

Brown colloidal solution | |

CAS RN |

62765-90-6, 1338-16-5 | |

| Record name | Iron sorbitex [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062765906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(3+) 2-hydroxypropane-1,2,3-tricarboxylate--hexitol (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IRON SORBITOL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

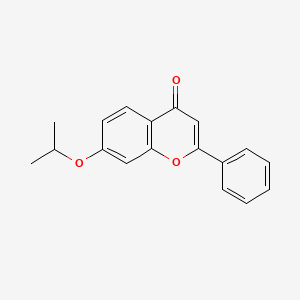

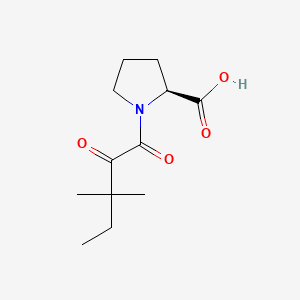

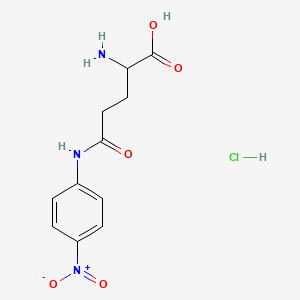

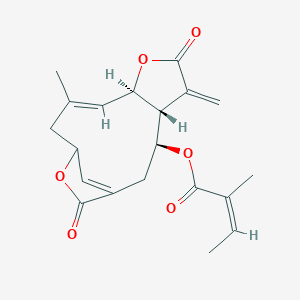

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

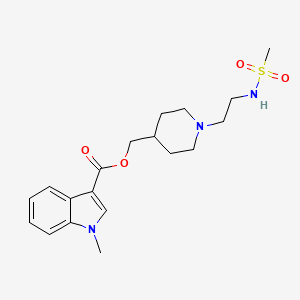

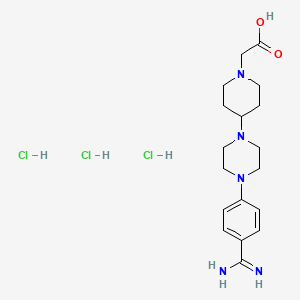

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide](/img/structure/B1672115.png)

![3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole](/img/structure/B1672119.png)

![3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1672120.png)

![N-[2-(2,3,7,8-tetrahydrofuro[2,3-g]indol-1-yl)ethyl]acetamide](/img/structure/B1672121.png)

![(3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One](/img/structure/B1672124.png)